molecular formula C8H10F2N4O B2841796 3-amino-N-cyclopropyl-1-(difluoromethyl)-1H-pyrazole-5-carboxamide CAS No. 2226034-26-8

3-amino-N-cyclopropyl-1-(difluoromethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B2841796
CAS No.: 2226034-26-8
M. Wt: 216.192
InChI Key: SDQNDXKHJCHSEU-UHFFFAOYSA-N
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Description

3-amino-N-cyclopropyl-1-(difluoromethyl)-1H-pyrazole-5-carboxamide is a compound that belongs to the class of amino-pyrazoles. These compounds are known for their versatile applications in organic and medicinal chemistry. The presence of the difluoromethyl group and the cyclopropyl ring in its structure makes it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-cyclopropyl-1-(difluoromethyl)-1H-pyrazole-5-carboxamide typically involves the cyclocondensation of 5-amino-pyrazoles with difluoromethyl-containing compounds. One common method includes the reaction of 5-amino-1H-pyrazole-4-carboxylate with 4,4-difluoro-1-phenylbutane-1,3-dione in the presence of acetic acid . This reaction proceeds under mild conditions and yields the desired product in good yields.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-cyclopropyl-1-(difluoromethyl)-1H-pyrazole-5-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The difluoromethyl group can be reduced to form monofluoromethyl or non-fluorinated derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, monofluoromethyl derivatives, and various substituted pyrazoles.

Scientific Research Applications

3-amino-N-cyclopropyl-1-(difluoromethyl)-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-N-cyclopropyl-1-(difluoromethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological receptors, while the difluoromethyl group enhances its lipophilicity and metabolic stability. The cyclopropyl ring provides rigidity to the molecule, allowing it to fit into specific binding sites with high affinity .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1H-pyrazole-4-carboxylate
  • 4,4-Difluoro-1-phenylbutane-1,3-dione
  • 5-Amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4-carboxamide

Uniqueness

3-amino-N-cyclopropyl-1-(difluoromethyl)-1H-pyrazole-5-carboxamide is unique due to the presence of the difluoromethyl group and the cyclopropyl ring, which confer enhanced metabolic stability and lipophilicity. These features make it a valuable compound for the development of pharmaceuticals and other functional materials .

Properties

IUPAC Name

5-amino-N-cyclopropyl-2-(difluoromethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2N4O/c9-8(10)14-5(3-6(11)13-14)7(15)12-4-1-2-4/h3-4,8H,1-2H2,(H2,11,13)(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDQNDXKHJCHSEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC(=NN2C(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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